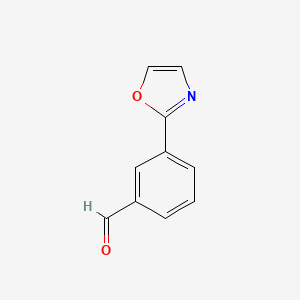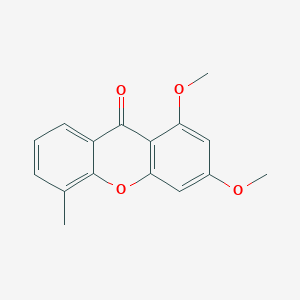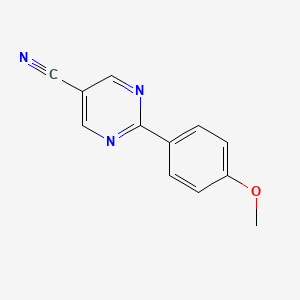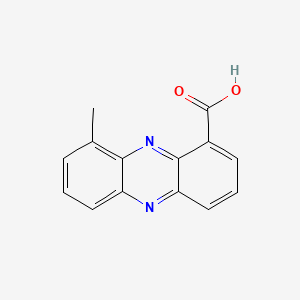![molecular formula C72H42O24 B11769122 3'-{3,5-Bis[3',5'-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3-yl]phenyl}-5'-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B11769122.png)
3'-{3,5-Bis[3',5'-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3-yl]phenyl}-5'-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-{3,5-Bis[3’,5’-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3-yl]phenyl}-5’-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is a complex organic compound characterized by multiple carboxylic acid groups and a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-{3,5-Bis[3’,5’-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3-yl]phenyl}-5’-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid typically involves solvothermal reactions. For instance, flexible aromatic linkers such as bis(3,5-dicarboxyphenyl)terephthalamide (H4BDPT) can be reacted with dysprosium and samarium salts under solvothermal conditions to yield lanthanide-based metal-organic frameworks .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the solvothermal synthesis approach used in laboratory settings could potentially be scaled up for industrial applications. This would involve optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure consistent and high-yield production.
化学反応の分析
Types of Reactions
3’-{3,5-Bis[3’,5’-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3-yl]phenyl}-5’-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
3’-{3,5-Bis[3’,5’-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3-yl]phenyl}-5’-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid has several scientific research applications:
Chemistry: It is used in the synthesis of metal-organic frameworks (MOFs) which have applications in gas storage, separation, and catalysis
Biology: The compound’s ability to form MOFs can be leveraged for drug delivery systems and biosensing applications.
Industry: Used in the development of advanced materials with specific optoelectronic properties.
作用機序
The mechanism of action of 3’-{3,5-Bis[3’,5’-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3-yl]phenyl}-5’-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid primarily involves its ability to form stable metal-organic frameworks. These frameworks can interact with various metal ions, leading to unique magnetic, luminescent, and catalytic properties . The molecular targets and pathways involved include coordination with metal ions and the formation of three-dimensional networks that exhibit specific physical and chemical behaviors.
類似化合物との比較
Similar Compounds
Biphenyl-3,3’,5,5’-tetracarboxylic acid: Another compound with multiple carboxylic acid groups and a biphenyl structure.
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: A compound with similar carboxylic acid functionalities and aromatic structure.
Uniqueness
3’-{3,5-Bis[3’,5’-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3-yl]phenyl}-5’-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is unique due to its extensive carboxylic acid groups and the ability to form complex metal-organic frameworks with specific magnetic and luminescent properties. This makes it particularly valuable in advanced material science and industrial applications.
特性
分子式 |
C72H42O24 |
|---|---|
分子量 |
1291.1 g/mol |
IUPAC名 |
5-[3-[3,5-bis[3,5-bis(3,5-dicarboxyphenyl)phenyl]phenyl]-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C72H42O24/c73-61(74)49-13-43(14-50(25-49)62(75)76)37-4-34(5-38(10-37)44-15-51(63(77)78)26-52(16-44)64(79)80)31-1-32(35-6-39(45-17-53(65(81)82)27-54(18-45)66(83)84)11-40(7-35)46-19-55(67(85)86)28-56(20-46)68(87)88)3-33(2-31)36-8-41(47-21-57(69(89)90)29-58(22-47)70(91)92)12-42(9-36)48-23-59(71(93)94)30-60(24-48)72(95)96/h1-30H,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96) |
InChIキー |
BOOXYQWQWAMQIG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC(=CC(=C5)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C7=CC(=CC(=C7)C(=O)O)C(=O)O)C8=CC(=CC(=C8)C9=CC(=CC(=C9)C(=O)O)C(=O)O)C1=CC(=CC(=C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride](/img/structure/B11769046.png)


![Isoxazolo[5,4-C]pyridine](/img/structure/B11769059.png)
![6,6-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B11769061.png)



![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11769094.png)


![tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate](/img/structure/B11769110.png)


